molecular formula C16H27NO5 B13325423 Diethyl acetamido(hept-6-en-1-yl)propanedioate CAS No. 924309-92-2

Diethyl acetamido(hept-6-en-1-yl)propanedioate

Cat. No.: B13325423
CAS No.: 924309-92-2
M. Wt: 313.39 g/mol
InChI Key: JCBHTNVWHPRKCO-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-hept-6-enyl-propanedioate is a chemical compound with the molecular formula C16H27NO5 and a molecular weight of 313.39 g/mol . This compound is known for its unique structure, which includes an acetamido group and a hept-6-enyl chain. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-hept-6-enyl-propanedioate typically involves the reaction of diethyl malonate with an appropriate acetamido-heptenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .

Industrial Production Methods

Industrial production of diethyl 2-acetamido-2-hept-6-enyl-propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-hept-6-enyl-propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Diethyl 2-acetamido-2-hept-6-enyl-propanedioate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-hept-6-enyl-propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the hept-6-enyl chain provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-acetamido-2-hexyl-propanedioate
  • Diethyl 2-acetamido-2-pentyl-propanedioate
  • Diethyl 2-acetamido-2-butyl-propanedioate

Uniqueness

Diethyl 2-acetamido-2-hept-6-enyl-propanedioate is unique due to its hept-6-enyl chain, which provides distinct chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer hydrophobic chains are required .

Properties

CAS No.

924309-92-2

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

diethyl 2-acetamido-2-hept-6-enylpropanedioate

InChI

InChI=1S/C16H27NO5/c1-5-8-9-10-11-12-16(17-13(4)18,14(19)21-6-2)15(20)22-7-3/h5H,1,6-12H2,2-4H3,(H,17,18)

InChI Key

JCBHTNVWHPRKCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCC=C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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